Carumonam (disodium)
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Overview
Description
Carumonam (disodium) is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics . This resistance makes Carumonam effective against a variety of gram-negative bacteria, including those that are resistant to other antibiotics . It is primarily used in the treatment of infections caused by gram-negative bacteria.
Preparation Methods
The synthesis of Carumonam (disodium) involves several steps. One of the synthetic routes starts with L-threonic acid, which is converted to L-N-benzyloxycarbonyl-4-hydroxyallothreoninamide. This intermediate is then transformed into (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid. The final step involves the condensation of this azetidinone with an activated aminothiazole portion, followed by deprotection to yield the monocyclic beta-lactam. Dissolution of the beta-lactam in aqueous sodium acetate results in the disodium salt, Carumonam .
Chemical Reactions Analysis
Carumonam (disodium) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carumonam (disodium) has several scientific research applications:
Mechanism of Action
Carumonam (disodium) exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of the bacterial cell wall, specifically in the final stages of assembling the peptidoglycan layer. By inhibiting PBPs, Carumonam disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Carumonam (disodium) is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar resistance to beta-lactamases but with a different spectrum of activity.
Cefepime: A fourth-generation cephalosporin that also targets gram-negative bacteria but has a broader spectrum of activity.
Carumonam’s uniqueness lies in its specific resistance to beta-lactamases and its effectiveness against gram-negative bacteria, making it a valuable tool in the treatment of resistant infections.
Properties
Molecular Formula |
C12H12N6Na2O10S2 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate |
InChI |
InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1 |
InChI Key |
BGGXRVPCJUKHTQ-AHCAJXDVSA-L |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)[O-])/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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